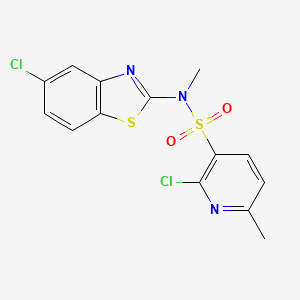

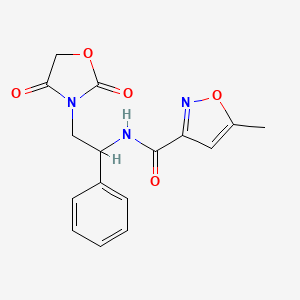

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

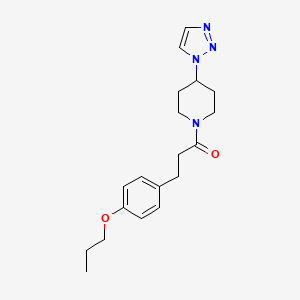

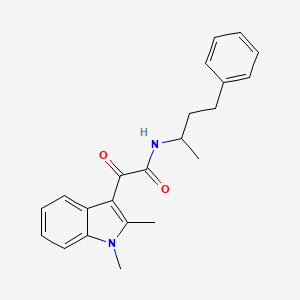

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.312. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

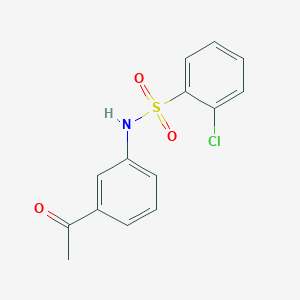

Antimicrobial and Antifungal Activities

Research has been conducted on the synthesis and antimicrobial activity of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. While not directly on N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide, these findings indicate a broader interest in exploring the bioactive potential of related compounds in scientific research (Alhameed et al., 2019).

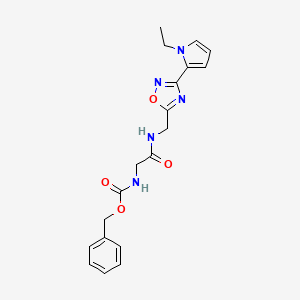

Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical properties of various isoxazole and pyrazole derivatives, suggesting the chemical versatility and potential utility of this compound in medicinal chemistry and organic synthesis. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and their potential applications indicate active research in the development of new chemical entities with potential biological activities (Martins et al., 2002).

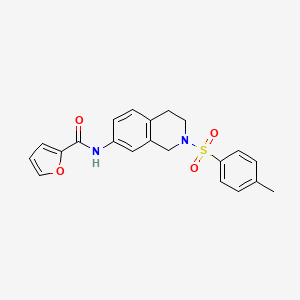

Catalysis in Organic Synthesis

In the realm of organic synthesis, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts were highly active in the Suzuki reaction in aqueous media, demonstrating the compound's role in facilitating the development of efficient methodologies for synthesizing heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Mechanism of Action

Target of Action

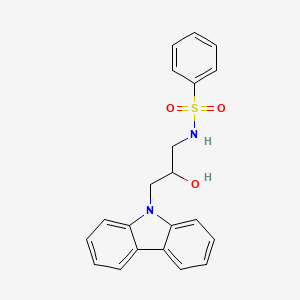

The compound, also known as N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide, is a derivative of 1,3-oxazolidin-2-one . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds and is of particular interest for the creation of new antibacterial drugs with low resistance potential .

Mode of Action

For example, some oxazolidinone derivatives have been shown to inhibit protein synthesis in bacteria by binding to the bacterial 23S ribosomal RNA of the 50S subunit . This prevents the formation of a functional 70S initiation complex that is indispensable for the bacterial translation process .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential antibacterial properties. It could interfere with the protein synthesis pathway in bacteria, leading to the inhibition of bacterial growth . .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth, given its potential antibacterial properties . This could lead to the effective treatment of bacterial infections with low potential for developing resistance.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide within cells and tissues are not well studied. It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-10-7-12(18-24-10)15(21)17-13(11-5-3-2-4-6-11)8-19-14(20)9-23-16(19)22/h2-7,13H,8-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWQDIXXYIKRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2448082.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)